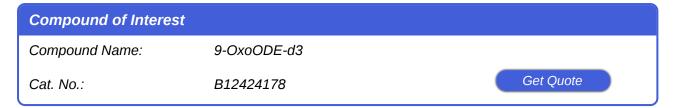


Application Notes and Protocols for 9-OxoODEd3 in Lipidomics Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

9-oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE) is a bioactive oxidized lipid mediator derived from the enzymatic or non-enzymatic oxidation of linoleic acid. As a member of the oxylipin family, 9-OxoODE is implicated in a variety of physiological and pathological processes, including inflammation, oxidative stress, and the regulation of metabolic pathways. Its role as a ligand for peroxisome proliferator-activated receptor gamma (PPARy) makes it a molecule of significant interest in metabolic disease research and drug development. Accurate and precise quantification of 9-OxoODE in biological matrices is crucial for understanding its biological function and for the development of novel therapeutics. **9-OxoODE-d3** is a deuterated internal standard designed for the reliable quantification of endogenous 9-OxoODE using mass spectrometry-based techniques.[1] This document provides detailed application notes and protocols for the use of **9-OxoODE-d3** in lipidomics studies.

Applications of 9-OxoODE-d3

9-OxoODE-d3 serves as an ideal internal standard for the quantification of 9-OxoODE in various biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Its utility extends across several research areas:



- Metabolic Disease Research: To investigate the role of 9-OxoODE in conditions such as nonalcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.
- Inflammation and Immunology: To study the pro- or anti-inflammatory effects of 9-OxoODE in various cellular and animal models of inflammation.
- Cardiovascular Disease Research: To explore the involvement of 9-OxoODE in the pathogenesis of atherosclerosis and other cardiovascular conditions.
- Drug Discovery and Development: To screen for and validate therapeutic agents that modulate the levels or activity of 9-OxoODE.
- Biomarker Discovery: To assess the potential of 9-OxoODE as a biomarker for diseases associated with oxidative stress and inflammation.

Quantitative Data

The use of a deuterated internal standard like **9-OxoODE-d3** is critical for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring accurate quantification. Below are tables summarizing typical quantitative data from lipidomics studies of oxylipins.

Table 1: Method Performance for Oxylipin Quantification using Deuterated Internal Standards

Parameter	Value	Biological Matrix	Analytical Method	Reference
Limit of Quantification (LOQ)	35.9 nmol/L	Rat Plasma	Q-TOF MS	[3]
Reproducibility (CV%)	6.4% - 14.0%	Rat Plasma	Q-TOF MS	[3]
Linearity (R²)	> 0.9990	Baijiu	LC-MS/MS	
Recovery	87.25% - 119.44%	Baijiu	LC-MS/MS	



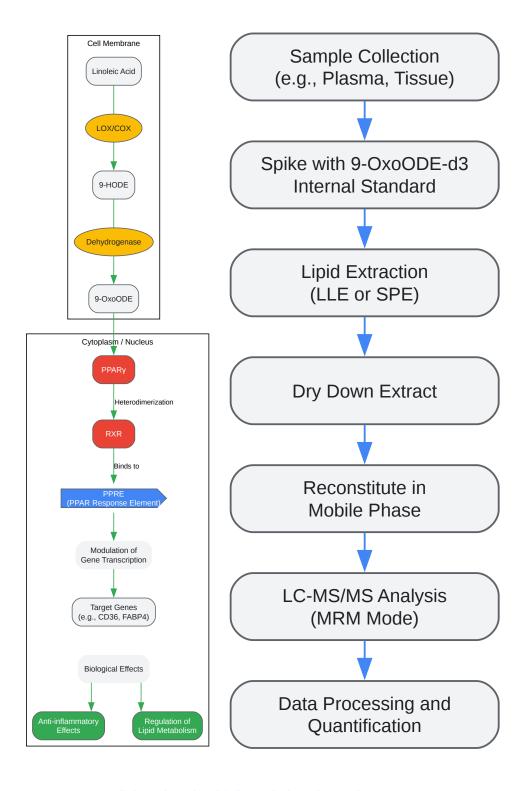
Table 2: Reported Concentrations of 9-OxoODE in Biological Samples

Biological Sample	Concentration	Condition	Analytical Method	Reference
Rat Plasma	218.1 ± 53.7 nmol/L	Normal	Q-TOF MS	
Rat Plasma	263.0 nmol/L	Normal (Standard Addition)	Q-TOF MS	
Human Plasma	Significantly elevated in NASH	Nonalcoholic Steatohepatitis	LC/ESI/MS/MS	-
Tomato Homogenate	~6.0 µg/g	30 min at 37°C	Not Specified	_
Tomato Peel	~12.0 µg/g	30 min at 37°C	Not Specified	-

Signaling Pathways

9-OxoODE and its precursors, 9-hydroxyoctadecadienoic acid (9-HODE), are known to exert their biological effects through various signaling pathways. A key mechanism is the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARy), a nuclear receptor that plays a critical role in lipid metabolism and inflammation.





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